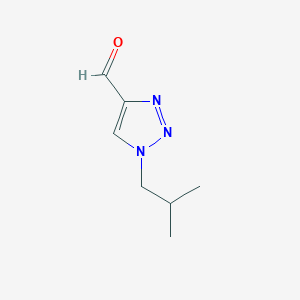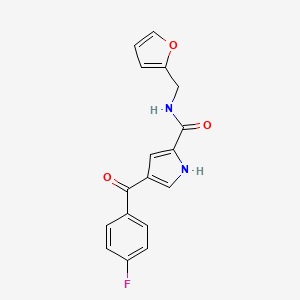![molecular formula C12H7F3N6O3 B2643417 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 1007032-54-3](/img/structure/B2643417.png)
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a nitro group, a trifluoromethyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a halogenation reaction. The triazole ring is then formed via a cyclization reaction involving appropriate precursors. The final step involves the formation of the pyrazole ring, which can be achieved through a condensation reaction with hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and halogenation steps, as well as the development of efficient catalysts for the cyclization and condensation reactions .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution of the trifluoromethyl group could yield various substituted derivatives .
Aplicaciones Científicas De Investigación
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The triazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound features a similar trifluoromethyl and triazole substitution pattern but differs in the presence of a chlorophenoxy group.
N-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride: This compound shares the nitro and trifluoromethyl groups but has a different core structure.
Uniqueness
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is unique due to its combination of a nitro group, trifluoromethyl group, and two heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N6O3/c13-12(14,15)7-1-2-8(9(3-7)21(23)24)20-11(22)10(4-17-20)19-6-16-5-18-19/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUNLIHITDWQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=O)C(=CN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2643335.png)

![8-benzyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643338.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2643340.png)
![7-HYDROXY-5-OXO-N-[(THIOPHEN-2-YL)METHYL]-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE](/img/structure/B2643341.png)
![2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2643343.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2643346.png)
![2-(2-methoxy-4-methylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2643349.png)
![2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol](/img/structure/B2643350.png)
![rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B2643354.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2643356.png)
